N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide is an organic compound characterized by the presence of methoxy and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the 3-methylphenyl group.
N-(3-methylphenyl)acetamide: Similar structure but lacks the 4-methoxyphenyl group.
N-(4-methoxyphenyl)ethylamine: Similar structure but lacks the acetamide group.
Uniqueness
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups attached to the phenyl rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-5-4-6-15(11-13)12-18(20)19-14(2)16-7-9-17(21-3)10-8-16/h4-11,14H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBRXGJIEFEDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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